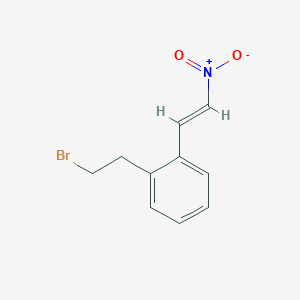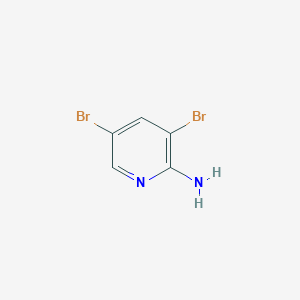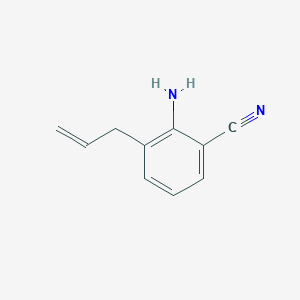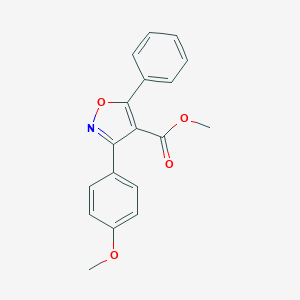
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is a chemical compound that belongs to the isoxazole family. It has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, it has also been found to reduce the levels of prostaglandins, which are known to play a key role in the inflammatory response. Furthermore, it has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis. Additionally, it has also demonstrated potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in its formulation for clinical use.
Zukünftige Richtungen
There are several future directions for the research on 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI). One potential direction is to further explore its mechanism of action, particularly its effects on the immune system and the tumor microenvironment. Additionally, further studies are needed to evaluate its safety and efficacy in animal models of various inflammatory disorders and cancer. Furthermore, there is a need to develop more efficient synthesis methods for this compound, which may enhance its potential for clinical use. Finally, the development of novel formulations and drug delivery systems may also enhance its therapeutic potential.
In conclusion, 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties, as well as its potent antitumor activity, make it a potential candidate for the treatment of various inflammatory disorders and cancer. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models. Additionally, the development of more efficient synthesis methods and novel drug delivery systems may enhance its potential for clinical use.
Synthesemethoden
The synthesis of 4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine with ethyl 3-oxobutanoate, followed by the addition of phenylacetylene and sodium ethoxide. The resulting product is then subjected to a reaction with acetic anhydride and acetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis. Additionally, it has also demonstrated potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
115665-24-2 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) |
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
methyl 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)17(23-19-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
PZDCVNZKAFSVLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C3=CC=CC=C3 |
Synonyme |
4-Isoxazolecarboxylicacid,3-(4-methoxyphenyl)-5-phenyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




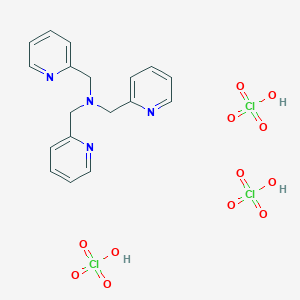

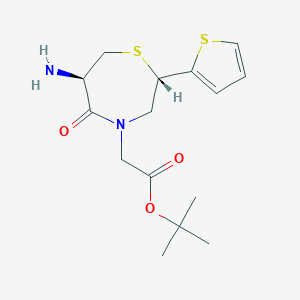

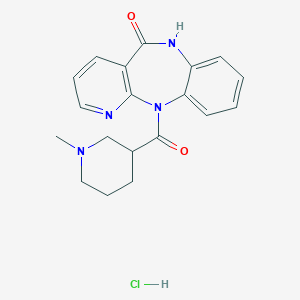
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

